7,7-Dimethyl Substitution Confers ~16% Higher Molecular Weight and Increased Lipophilicity Relative to the Non-Methylated Analog
The target compound possesses a geminal dimethyl group at the 7-position of the pyran ring, absent in the most common comparator 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS 1260663-71-5). This structural difference produces a molecular weight of 197.66 vs. 169.61 Da for the des-methyl analog, representing a 16.5% increase in molecular mass . In pyrano[4,3-b]pyridine-derived lead series, the 7,7-dimethyl substitution has been retained in advanced compounds exhibiting picomolar biochemical potency, suggesting the dimethyl group contributes favorably to target binding or pharmacokinetic parameters [1].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | C10H12ClNO; MW = 197.66 Da; contains 7,7-dimethyl substitution |
| Comparator Or Baseline | 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS 1260663-71-5): C8H8ClNO; MW = 169.61 Da; no 7,7-dimethyl group |
| Quantified Difference | ΔMW = +28.05 Da (+16.5%); two additional sp³ carbon centers at C-7 |
| Conditions | Structural comparison based on molecular formula and CAS registry data |
Why This Matters
The 7,7-dimethyl group increases steric bulk and lipophilicity—parameters that directly influence the ADME profile of downstream derivatives, making this scaffold a preferable entry point for lead optimization programs targeting intracellular or CNS-penetrant molecules.
- [1] BindingDB. BDBM652984: KRAS G12C inhibitor incorporating 7,7-dimethyl-pyrano[4,3-b]pyridine core. IC50 values: 31 nM, 18 nM (biochemical). Patent: US20240059703. View Source
